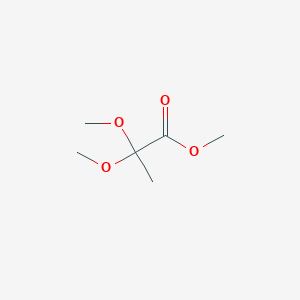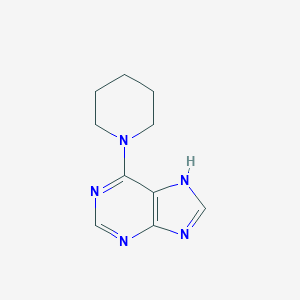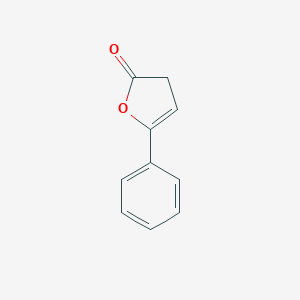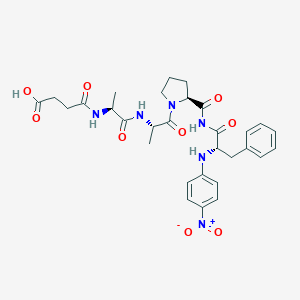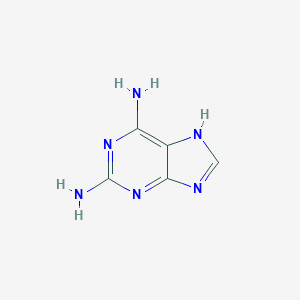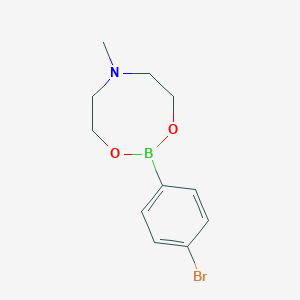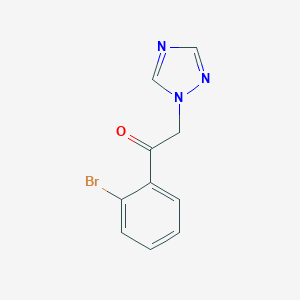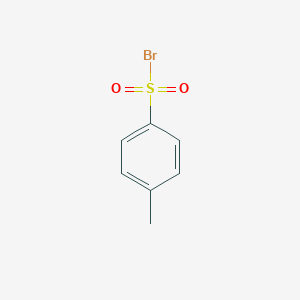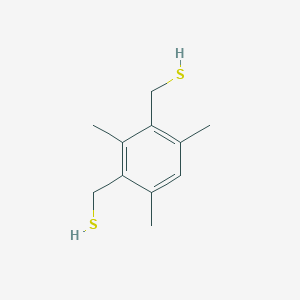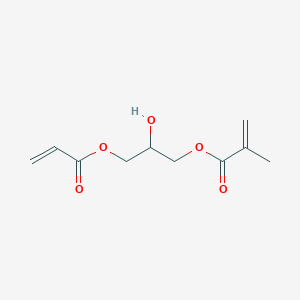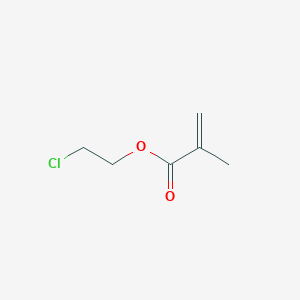
1-硬脂酰基-2-肉豆蔻酰基-sn-甘油-3-磷酸胆碱
描述
1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱,也称为1-十八烷酰-2-十四烷酰-sn-甘油-3-磷酸胆碱,是一种合成的磷脂酰胆碱。它是一种不对称的磷脂,在甘油骨架上连接着两个长度不等的脂肪酸链。 该化合物在生物膜中含量丰富,在脂质双层膜的形成中起着至关重要的作用 .
科学研究应用
1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱在科学研究中有着广泛的应用:
化学: 它被用作研究脂质双层膜和膜动力学的模型化合物。
生物学: 该化合物用于制备用于药物递送和基因治疗的脂质体。
医学: 它正在研究其在治疗炎症性疾病和动脉粥样硬化的潜在作用。
作用机制
1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱通过整合到生物膜中并影响其性质来发挥作用。它可以调节膜流动性和渗透性,进而影响各种细胞过程。 该化合物与膜蛋白和脂质相互作用,改变其功能和活性 .
类似化合物:
- 1-油酰-2-棕榈酰-sn-甘油-3-磷酸胆碱
- 2-油酰-1-棕榈酰-sn-甘油-3-磷酸胆碱
- 1-肉豆蔻酰-2-硬脂酰-sn-甘油-3-磷酸胆碱
比较: 1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱因其不对称结构而独一无二,这使得它能够在双层膜中与对称磷脂交错排列。此特性有助于最小化疏水性失配并增强膜稳定性。 相反,具有对称结构的类似化合物可能不会表现出相同水平的膜整合和稳定性 .
生化分析
Biochemical Properties
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is a major component of biological membranes where it can interdigitate with equal length (symmetric) acyl chain phospholipids in bilayer membranes to potentially minimize the hydrophobic mismatch between acyl chains .
Cellular Effects
It is known that it is abundant in biological membranes .
Molecular Mechanism
The molecular mechanism of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is complex. It is known to interact with other biomolecules in the cell membrane due to its amphipathic nature .
Temporal Effects in Laboratory Settings
It is known that it can self-assemble in water to form lipid bilayers .
Metabolic Pathways
1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is involved in the metabolism of lipids. It is a component of the phosphatidylcholine metabolic pathway .
Transport and Distribution
The transport and distribution of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine within cells and tissues are complex processes that involve its integration into biological membranes .
Subcellular Localization
The subcellular localization of 1-Stearoyl-2-myristoyl-sn-glycero-3-phosphocholine is primarily in the cell membrane due to its role as a major component of phospholipids .
准备方法
合成路线和反应条件: 1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱可以通过甘油与硬脂酸和肉豆蔻酸的酯化反应合成。反应通常涉及使用硫酸或对甲苯磺酸等催化剂,在回流条件下进行。 然后通过柱层析纯化产物 .
工业生产方法: 在工业生产中,1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱的生产涉及大规模的酯化过程。反应条件经过优化,以确保高产率和纯度。 使用连续流动反应器和自动化系统有助于保持一致的质量和效率 .
化学反应分析
反应类型: 1-硬脂酰-2-肉豆蔻酰-sn-甘油-3-磷酸胆碱经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成氢过氧化物和其他氧化产物。
常用试剂和条件:
氧化: 常见的氧化剂包括过氧化氢和臭氧。
主要产物:
氧化: 氢过氧化物和其他氧化衍生物。
水解: 溶血磷脂酰胆碱和游离脂肪酸.
相似化合物的比较
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 2-Oleoyl-1-palmitoyl-sn-glycero-3-phosphocholine
- 1-Myristoyl-2-stearoyl-sn-glycero-3-phosphocholine
Comparison: 1-Stearoyl-2-myristoyl-sn-glycero-3-PC is unique due to its asymmetric structure, which allows it to interdigitate with symmetric phospholipids in bilayer membranes. This property helps minimize hydrophobic mismatch and enhances membrane stability. In contrast, similar compounds with symmetric structures may not exhibit the same level of membrane integration and stability .
属性
IUPAC Name |
[(2R)-3-octadecanoyloxy-2-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-22-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/t38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWGYEJOZNRLQE-KXQOOQHDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H80NO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174704 | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
734.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PC(18:0/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0008031 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
20664-02-2 | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020664022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Stearoyl-2-myristoylphosphatidylcholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of liposomal size in the context of 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine?
A: The study [] highlights that the size of liposomes formed by 1-stearoyl-2-myristoyl-sn-glycero-3-phosphocholine significantly influences its thermal behavior, specifically the endothermic transition profiles observed through differential scanning calorimetry. Researchers found that contrary to previous assumptions, even coarse dispersions of this lipid yielded liposomes smaller than those typically observed with other synthetic phosphatidylcholines. This smaller size directly contributes to reduced cooperativity during phase transitions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B158954.png)
